molecular formula C10H22O B020141 2,7-Dimethyl-4-octanol CAS No. 19781-11-4

2,7-Dimethyl-4-octanol

Cat. No. B020141
CAS RN: 19781-11-4
M. Wt: 158.28 g/mol
InChI Key: FRJOBNOTOHIMIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Dimethyl-4-octanol is a chemical compound with the molecular formula C10H22O . It has an average mass of 158.281 Da and a monoisotopic mass of 158.167068 Da .


Molecular Structure Analysis

The molecular structure of 2,7-Dimethyl-4-octanol consists of a chain of carbon atoms with two methyl groups (CH3) attached to the 2nd and 7th carbon atoms and a hydroxyl group (OH) attached to the 4th carbon atom .


Physical And Chemical Properties Analysis

2,7-Dimethyl-4-octanol has a molecular weight of 158.2811 . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the available sources.

Scientific Research Applications

  • Structural Analysis : The crystal structure of 2,7-dimethyl-2,7-octanediol tetrahydrate was analyzed to understand its water layer structure and the hydrogen-bonded layer of face-sharing pentagons, with a twofold disorder in the molecule's orientation (Jeffrey & Mastropaolo, 1978).

  • Chemical Reactions : It was found that 2-Dimethylaminoethanol reacts with 1,2-epoxyoctane to form various products, showcasing the compound's role in chemical synthesis (Tobler, 1969).

  • Biotechnology : A study demonstrated the effective transformation of citronellol into 3,7-dimethyl-1,6,7-octanetriol by the basidiomycete Cystoderma carcharias in an aerated-membrane bioreactor, indicating potential biotechnological applications (Onken & Berger, 1999).

  • Ultrasonic and Spectroscopic Studies : Research has investigated the contribution of hydrogen bond exchange and internal rotational relaxation processes to dispersion in various octanols, including 2,7-Dimethyl-4-octanol (Dugue, Emery, & Pethrick, 1980).

  • Phase Equilibrium Data : The RK-ASPEN model was used to predict phase equilibrium data in supercritical CO2 mixtures with 3,7-dimethyl-1-octanol, demonstrating its application in chemical engineering and process design (Zamudio, Schwarz, & Knoetze, 2013).

  • Nonaqueous Systems : A study analyzed nonaqueous systems of sodium dodecyl sulfate, finding that octanol acts as a structure breaker in certain solvents, which is critical for understanding the behavior of these systems (Ceglie, Monduzzi, & Söderman, 1991).

Safety And Hazards

While specific safety data for 2,7-Dimethyl-4-octanol is not available, general safety measures for handling chemicals should be followed. This includes avoiding skin and eye contact, avoiding inhalation or ingestion, and using personal protective equipment .

properties

IUPAC Name

2,7-dimethyloctan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O/c1-8(2)5-6-10(11)7-9(3)4/h8-11H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRJOBNOTOHIMIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(CC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10338604
Record name 2,7-Dimethyl-4-octanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10338604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Dimethyl-4-octanol

CAS RN

19781-11-4
Record name 2,7-Dimethyl-4-octanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19781-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,7-Dimethyl-4-octanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10338604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,7-Dimethyl-4-octanol
Reactant of Route 2
Reactant of Route 2
2,7-Dimethyl-4-octanol
Reactant of Route 3
Reactant of Route 3
2,7-Dimethyl-4-octanol
Reactant of Route 4
Reactant of Route 4
2,7-Dimethyl-4-octanol
Reactant of Route 5
Reactant of Route 5
2,7-Dimethyl-4-octanol
Reactant of Route 6
Reactant of Route 6
2,7-Dimethyl-4-octanol

Citations

For This Compound
4
Citations
P Ramirez-Lucas, C Malosse, PH Ducrot… - Bioorganic & Medicinal …, 1996 - Elsevier
Five hydroxylated aliphatic molecules were identified as the pheromone produced by male West Indian Sugarcane Borer (WISB): 4-methyl-5-nonanol (1), 2-methyl-4-heptanol (2), 2-…
Number of citations: 39 www.sciencedirect.com
N Rumbang, M Dirgantara… - … on Sustainable Biomass …, 2021 - atlantis-press.com
Torrefaction is a thermochemical process to improve the properties of biomass as a solid fuel. In addition to solid fuel, the torrefaction process also produces a by-product in the form of …
Number of citations: 2 www.atlantis-press.com
AB Levy, SJ Schwartz, N Wilson, B Christie - Journal of Organometallic …, 1978 - Elsevier
Several alkenyltrialkylborate salts derived from the reaction of α-methoxyvinyllithium (MVL) with trialkylboranes have been prepared. At −80C, the initial complex is stable as indicated …
Number of citations: 4 www.sciencedirect.com
SG Powell, F Hagemann - Journal of the American Chemical …, 1944 - ACS Publications
The reaction of an aqueous solution of sodium cyanide and formaldehyde with benzoyl chloride has been extended to the acid chlorides of mono-basic a. jS-unsaturated acids. …
Number of citations: 19 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.